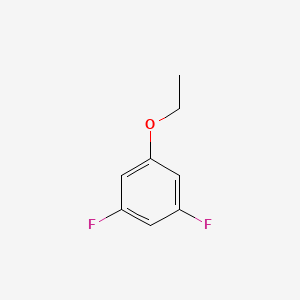

1,3-Difluoro-5-ethoxybenzene

Overview

Description

1,3-Difluoro-5-ethoxybenzene is a chemical compound with the CAS Number: 144891-25-8 . It is a versatile compound with potential applications in various fields of scientific research.

Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process for this compound is not specified in the available resources.Scientific Research Applications

Electrochemical Fluorination

1,3-Difluoro-5-ethoxybenzene's relevance in electrochemical fluorination processes is highlighted by research. Hirohide Horio et al. (1996) studied the mechanism of fluorination of halobenzenes, revealing insights into the formation of difluorobenzene derivatives during electrolysis in specific fluorinating environments (Horio et al., 1996).

Synthetic and Crystallographic Investigation

Lauren N. McHugh and colleagues (2020) conducted a study on the synthetic and crystallographic properties of compounds related to this compound. They focused on the formation of layered coordination frameworks, indicating the compound's structural significance in crystallography and material science (McHugh et al., 2020).

Fluorination of 1,3-Dicarbonyl Compounds

T. Kitamura et al. (2011) explored the fluorination of 1,3-dicarbonyl compounds, including those related to this compound. Their work demonstrates the practicality of using aqueous hydrofluoric acid in synthesis, contributing to the understanding of fluorination reactions in organic chemistry (Kitamura et al., 2011).

Coordination Chemistry of Fluorocarbons

Research by H. Plenio et al. (1997) on the coordination chemistry of fluorocarbons, including derivatives of this compound, sheds light on the complex interactions of these compounds with metal ions. This has implications for their use in organometallic chemistry and catalysis (Plenio et al., 1997).

Conformational Study

The conformational properties of ethoxybenzene derivatives, closely related to this compound, were studied by T. Egawa and colleagues (2010). Their research, involving laser-jet spectroscopy and theoretical calculations, offers insights into the molecular behavior of such compounds (Egawa et al., 2010).

Biodegradation of Difluorobenzenes

A study focusing on the biodegradation of difluorobenzenes by the strain Labrys portucalensis, conducted by I. Moreira and others (2009), revealed the ability of certain bacterial strains to degrade compounds like this compound. This research is significant for understanding the environmental impact and biodegradation pathways of fluorinated aromatic compounds (Moreira et al., 2009).

Mechanism of Action

Target of Action

1,3-Difluoro-5-ethoxybenzene is a chemical compound with the molecular formula C8H8F2O . It’s important to note that the targets of a compound can vary depending on its structure and the biological system in which it is introduced.

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to be involved in various biochemical reactions, including electrophilic aromatic substitution .

Properties

IUPAC Name |

1-ethoxy-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXQULWBLWHMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357033.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2357037.png)

![methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2357038.png)

![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2357044.png)